molecular formula C19H19ClN3NaO6S B001087 Cloxapen CAS No. 7081-44-9

Cloxapen

Cat. No. B001087
CAS RN: 7081-44-9
M. Wt: 475.9 g/mol
InChI Key: KCUWTKOTPIUBRI-VICXVTCVSA-M
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Description

Synthesis Analysis

The synthesis of chemical compounds like "Cloxapen" typically involves complex chemical reactions designed to produce the desired molecule with high purity and yield. Although specific synthesis pathways for "Cloxapen" were not identified, chemical synthesis often employs techniques such as A review of process synthesis (Nishida, Stephanopoulos, & Westerberg, 1981) to create complex organic molecules. These methodologies can include various steps such as activation, coupling, and protection/deprotection of functional groups.

Molecular Structure Analysis

Understanding the molecular structure is crucial for determining the chemical behavior and interaction of "Cloxapen" with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for structural elucidation. The molecular structure informs about the compound's stereochemistry, functional groups, and molecular conformation, which are essential for its biological activity.

Chemical Reactions and Properties

"Cloxapen" undergoes specific chemical reactions based on its functional groups. These reactions can include hydrolysis, oxidation, and reduction, which may influence its stability and reactivity (Sharma et al., 2009). Understanding these reactions is essential for developing synthesis methods and predicting the compound's behavior under different conditions.

Scientific Research Applications

  • Diabetes Research : Cloxapen is utilized in diabetes research to understand the disease's pathogenesis and complications. Animal models are primarily used for investigating new treatments and preventive strategies (Rees & Alcolado, 2005).

  • Chemopreventive Agent : Studies suggest potential for Cloxapen as a chemopreventive agent, which might lead to the development of more effective chemopreventive and chemotherapeutic agents (Gosslau & Chen, 2004).

  • Neurological Applications : In neuroscience, a specific cefuroxime-loaded nanoemulsion of Cloxapen, known as CLN, enhances drug penetration into the brain when administered parenterally, showing an improved in vivo pharmacokinetic profile (Harun et al., 2018).

  • Alzheimer's Disease : Cloxapen has been reported to stabilize cognitive functions in Alzheimer's patients and decelerate aging in cultured cells and experimental animals (Boldogh & Kruzel, 2008).

  • Schizophrenia Treatment : In the context of schizophrenia treatment, Cloxapen, specifically olanzapine (OLA) and clozapine (CLZ), show direct antioxidant activities, which may contribute to their therapeutic action (Sadowska-Bartosz et al., 2016).

  • Nutrition and Health : Cloxapen is also examined for its role in controlling body fat gain, enhancing immunity, and reducing inflammation, possibly improving human health (Pariza, 2004).

  • Drug Delivery : Research indicates interactions between Cloxapen, specifically cloxyquin, and bovine serum albumin (BSA), suggesting a role in drug delivery systems (Phopin et al., 2019).

  • Antibacterial Application : Flucloxacillin, a variant of Cloxapen, is effective against penicillinase-producing strains of Staphylococcus aureus and has improved oral absorption compared to other isoxazolyl penicillins (Drug and Therapeutics Bulletin, 1971).

  • Obstetric Thromboprophylaxis : Enoxaparin (Clexane), a form of Cloxapen, is used as a safe and effective alternative to unfractionated heparin in high-risk obstetric thromboprophylaxis (Nelson-Piercy et al., 1997).

  • Platelet Activation and Clopidogrel Efficacy : Research on PON1, a key factor for bioactivating clopidogrel, reveals that its polymorphisms affect the rate of active metabolite formation, influencing clopidogrel efficacy (Bouman et al., 2011).

Safety And Hazards

Cloxacillin may cause side effects including upset stomach, nausea, vomiting, diarrhea, gas, and mouth sores . Serious side effects may include unusual tiredness, muscle aches, joint pain/swelling, easy bruising/bleeding, signs of kidney problems, dark urine, stomach/abdominal pain, yellowing eyes/skin . It may rarely cause a severe intestinal condition due to a bacteria called C. difficile .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUWTKOTPIUBRI-VICXVTCVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60110018
Record name Sodium cloxacillin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60110018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloxacillin sodium

CAS RN

7081-44-9, 642-78-4
Record name Cloxacillin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium cloxacillin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60110018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloxacillin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOXACILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LCB00B4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
JA Thompson Jr, BA Wansker - Journal of the American Academy of …, 1981 - Elsevier
A young adult female patient, on prolonged corticosteroid therapy for nephrotic syndrome, developed erythema multiforme and toxic epidermal necrolysis following a double exposure …
Number of citations: 36 www.sciencedirect.com
MM Abdelrahman, IA Naguib… - Journal of …, 2018 - academic.oup.com
… The validity of the proposed methods for analysis of AMP and DX was studied by assaying Cloxapen® capsules (Table II). It was further validated by applying standard addition …
Number of citations: 14 academic.oup.com
MM Abdelrahman, IA Naguib, MA Elsayed… - Austin Journal of …, 2015 - researchgate.net
… The developed spectrophotometric methods were also applied for determination of AMP and DX in Cloxapen® capsules and the results obtained were acceptable. The validity of the …
Number of citations: 10 www.researchgate.net
AJ Wright - Mayo Clinic Proceedings, 1999 - Elsevier
The penicillin family of antibiotics remains an important part of our antimicrobial armamentarium. In general, these agents have bactericidal activity, excellent distribution throughout the …
Number of citations: 263 www.sciencedirect.com
MD Kamaliah, Drcog, D Zainal, Mbbs… - International journal …, 1998 - Wiley Online Library
Background Previous studies have reported that drugs and infections are common causes of erythema multiforme (EM) and Stevens–Johnson syndrome (SJS). Toxic epidermal …
Number of citations: 99 onlinelibrary.wiley.com
EL Miller - Journal of midwifery & women's health, 2002 - Elsevier
The penicillin family is one of the most valuable groups of antibiotics in primary care. They are bacteriocidal, well distributed, and highly efficacious against susceptible organisms. …
Number of citations: 182 www.sciencedirect.com
JZ Litt - 2004 - books.google.com
… Clindagel clindamycin Clindets Clinoril clofazimine Clomid clomiphene clomipramine clonazepam clonidine clopidogrel clorazepate clotrimazole cloxacillin Cloxapen clozapine …
Number of citations: 88 books.google.com
AJ WRIGHT, CJ WILKOWSKE - Mayo Clinic Proceedings, 1991 - Elsevier
The penicillin family of antibiotics remains an important part of our antimicrobial armamentarium. In general, these agents have bactericidal activity, excellent distribution throughout the …
Number of citations: 43 www.sciencedirect.com
TC Singh - 2017 - wjpr.s3.ap-south-1.amazonaws.com
Pyrimethamine, Quetiapine were tested for the formation of charge transfer complexes with Tetracyanoethylene (TCNE). Each of these drugs turned the colourless reagent ie TCNE., in …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
A Mazur, K Niesyto, D Neugebauer - International Journal of Molecular …, 2022 - mdpi.com
Polymerizable choline-based ionic liquid (IL), ie, [2-(methacryloyloxy)ethyl]-trimethylammonium (TMAMA/Cl), was functionalized by an ion exchange reaction with pharmaceutical anions…
Number of citations: 2 www.mdpi.com

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